molecular formula C11H12O2S B8483595 6-Methoxybenzo[b]thiophene-2-ethanol

6-Methoxybenzo[b]thiophene-2-ethanol

Cat. No.: B8483595
M. Wt: 208.28 g/mol
InChI Key: SOPGXZUWHVDQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxybenzo[b]thiophene-2-ethanol is a substituted benzo[b]thiophene derivative featuring a methoxy group at the 6-position and a 2-ethanol side chain. The benzo[b]thiophene core is a bicyclic heteroaromatic system with sulfur at the 1-position, which confers unique electronic and steric characteristics. The 6-methoxy group likely enhances electron density in the aromatic ring, while the 2-ethanol substituent introduces polarity and hydrogen-bonding capacity. These features may influence solubility, reactivity, and biological activity compared to related derivatives .

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-(6-methoxy-1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C11H12O2S/c1-13-9-3-2-8-6-10(4-5-12)14-11(8)7-9/h2-3,6-7,12H,4-5H2,1H3

InChI Key

SOPGXZUWHVDQSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 6-Methoxybenzo[b]thiophene-2-ethanol, highlighting substituent effects:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Applications Reference
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene 6-OCH₃, 2-(4-OCH₃-C₆H₄) 270.35 Not reported Potential intermediate in organic synthesis
6-Methoxybenzo[b]thiophene-2-carboxylic acid methyl ester 6-OCH₃, 2-COOCH₃ 222.25 Not reported Ester derivative for functionalization
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl, 2-COOCH₃ 226.68 Not reported Chlorinated analog for reactivity studies
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene core with amino and ester groups 390.44 Not reported Synthetic intermediate with 22% yield
Dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir) Benzo[b]thiophene linked to malonate and thiazole Not specified 78–80 83% yield, 80% stereochemical purity (HPLC)

Physicochemical Properties

  • Solubility: The 2-ethanol group in this compound is expected to increase polarity and aqueous solubility compared to ester or methoxy-substituted analogs .
  • Melting Points : Methoxy-substituted compounds (e.g., 5ir in ) exhibit lower melting points (78–80°C) than chlorinated derivatives (125–127°C for 5hc) due to reduced crystallinity from bulky groups .
  • Stereochemical Purity : Malonate-linked derivatives (e.g., 5ir) achieve 80% enantiomeric excess via HPLC, suggesting chiral resolution challenges common in benzo[b]thiophene systems .

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